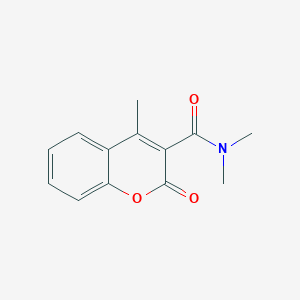

N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide, also known as Warfarin, is a widely used anticoagulant medication. It was first discovered in the 1920s when cattle in the United States were found to be dying from internal bleeding after consuming spoiled sweet clover hay. It was later found that the hay was contaminated with a substance that interfered with the blood clotting process, which led to the discovery of Warfarin.

Mechanism of Action

N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide works by inhibiting the production of vitamin K-dependent clotting factors in the liver. Vitamin K is an essential component in the production of clotting factors, and N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide interferes with this process, leading to a decrease in the production of clotting factors and preventing blood clots from forming.

Biochemical and Physiological Effects:

N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide has several biochemical and physiological effects on the body. It affects the clotting cascade by inhibiting the production of clotting factors, leading to a decrease in the ability of the blood to clot. This effect is measured by the international normalized ratio (INR), which is used to monitor the effectiveness of N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide therapy.

Advantages and Limitations for Lab Experiments

N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to be easily monitored through the INR. However, N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide also has several limitations, including its narrow therapeutic range, which requires careful monitoring of dosages to prevent bleeding complications.

Future Directions

There are several future directions for research on N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide, including the development of new anticoagulant medications with fewer side effects and a wider therapeutic range. Additionally, there is ongoing research on the use of N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide in the prevention of stroke in patients with atrial fibrillation, as well as the use of N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide in combination with other medications for the treatment of thrombosis.

Synthesis Methods

The synthesis of N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide involves several steps, including the condensation of 4-hydroxycoumarin with ethyl chloroacetate, followed by the reaction with methylamine and then the reduction of the resulting imine with sodium borohydride. The final product is then purified through recrystallization.

Scientific Research Applications

N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide has been extensively studied for its anticoagulant properties and its effectiveness in preventing blood clots. It is commonly used to treat patients with deep vein thrombosis, pulmonary embolism, and atrial fibrillation. N,N,4-Trimethyl-2-oxo-2H-1-benzopyran-3-carboxamide has also been studied for its potential use in preventing stroke in patients with atrial fibrillation.

properties

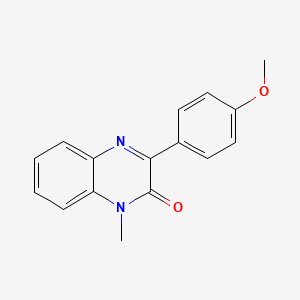

IUPAC Name |

N,N,4-trimethyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-9-6-4-5-7-10(9)17-13(16)11(8)12(15)14(2)3/h4-7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNIJBCPWACLAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-2alpha-Hydroxyindan-1alpha-yl]acrylamide](/img/structure/B6627327.png)

![1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester](/img/structure/B6627344.png)

![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)

![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)

![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)